molecular formula C21H20BrN3O3S B12192415 1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one

1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one

Cat. No.: B12192415
M. Wt: 474.4 g/mol
InChI Key: TZJFMCQQBKFKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a brominated pyridoindole core linked to a sulfonyl phenyl group and a pyrrolidinone moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a tetrahydropyridoindole derivative, followed by sulfonylation and subsequent coupling with a pyrrolidinone derivative . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets the stringent requirements of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridoindole derivatives .

Mechanism of Action

The mechanism of action of 1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cellular processes. Molecular docking studies have shown that it can fit into the active sites of target proteins, disrupting their normal function and leading to the inhibition of cell proliferation . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with kinases or other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one is unique due to the combination of its brominated pyridoindole core, sulfonyl phenyl group, and pyrrolidinone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H20BrN3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

1-[4-[(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]phenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H20BrN3O3S/c22-18-4-1-3-16-17-13-24(12-10-19(17)23-21(16)18)29(27,28)15-8-6-14(7-9-15)25-11-2-5-20(25)26/h1,3-4,6-9,23H,2,5,10-13H2

InChI Key

TZJFMCQQBKFKAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C5=C(N4)C(=CC=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.